2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C18H22N4O2 and a molecular weight of 326.402 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a pyrimidinyl group, and a piperazinyl group attached to a phenol ring. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyphenol with a suitable pyrimidinylpiperazine derivative under specific reaction conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can be compared with similar compounds such as:
Sildenafil impurity A: This compound has a similar piperazinyl group but differs in its overall structure and biological activity.
N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide: This compound shares the pyrimidinylpiperazine moiety but has a different phenyl substitution pattern.
®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: This compound has a more complex structure with additional functional groups.
Properties
IUPAC Name |
2-ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-12-14(4-5-15(16)22)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12,22H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAONVCNWGILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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